N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, etc.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Biological Activities : A variety of derivatives including N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide have been synthesized and evaluated for their biological activities. These compounds, including aminothiazoles and thiazolylacetonitrile derivatives, have been investigated for their potential as anti-inflammatory agents. The synthesis process involved cyclocondensation and one-pot synthesis methods, and their structures were confirmed using IR, 1HNMR, and mass spectral data. Animal toxicity, analgesic, and anti-inflammatory studies were conducted to evaluate their effectiveness (Thabet et al., 2011).
Analgesic and Anti-inflammatory Potential : Research has shown that derivatives of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide possess notable analgesic and anti-inflammatory properties. These activities were assessed using phenylbenzoquinone-induced writhing assays and carrageenan-induced rat paw edema models. Among the synthesized compounds, specific derivatives demonstrated high efficacy in both analgesic and anti-inflammatory activities, comparable to standard drugs used in the studies (Gökçe et al., 2011).
Chemical Synthesis and Characterization
- Chemical Synthesis Techniques : The compound and its derivatives have been synthesized using various chemical techniques, including oxidative cyclization of thiosemicarbazides, nucleophilic substitution reactions, and condensation reactions. These methods have been instrumental in creating a range of derivatives with potential biological activities. The compounds have been characterized using spectral and elemental analysis methods (Artime et al., 2018).
Bioreduction and Pharmaceutical Applications
- Bioreduction for Pharmaceutical Use : The compound has been used in bioreduction processes. For example, whole cells of Rhodotorula glutinis have been employed to reduce a derivative of the compound to an intermediate used in the production of (S)-duloxetine, a widely used antidepressant. This process demonstrated excellent enantioselectivity and conversion rate, showcasing the compound's potential in pharmaceutical manufacturing (Tang et al., 2011).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Properties : Derivatives of N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide have been synthesized and evaluated for their antimicrobial and anticancer activities. Studies have shown that these compounds exhibit moderate to high activity against various bacteria and fungi, and some have shown potential in anticancer applications (Elewa et al., 2021).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Future Directions
This involves discussing potential applications, ongoing research, and unanswered questions about the compound.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and might not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12(18(23)19-13-6-3-4-7-15(13)24-2)21-17(22)10-9-14(20-21)16-8-5-11-25-16/h3-12H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHCJUXEFKWLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC)N2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.